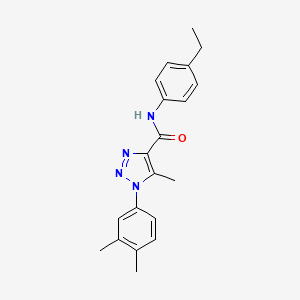

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 866872-32-4) is a triazole-based carboxamide derivative with the molecular formula C₂₀H₂₂N₄O and a molar mass of 334.41 g/mol . Its structure features a 1,2,3-triazole core substituted with a 5-methyl group, a 3,4-dimethylphenyl group at the N1 position, and a 4-ethylphenyl carboxamide moiety at the C4 position. Predicted physicochemical properties include a density of 1.16 g/cm³ and a pKa of 11.01, suggesting moderate lipophilicity and basicity under physiological conditions .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-5-16-7-9-17(10-8-16)21-20(25)19-15(4)24(23-22-19)18-11-6-13(2)14(3)12-18/h6-12H,5H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBKRTUAUMAZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and potential therapeutic applications.

The molecular formula of the compound is with a molecular weight of 230.26 g/mol. The structure features a triazole ring that is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of specific precursors under controlled conditions to yield a high-purity product. For example, it can be synthesized from dimethylaniline and sodium azide through a series of reactions that include amide coupling and crystallization processes .

Anticancer Activity

Research indicates that 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties. In vitro studies have shown that derivatives of 1H-1,2,3-triazole-4-carboxamides can induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity : The compound has been evaluated against several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). It demonstrated a notable inhibitory effect with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| MCF-7 | 1.1 | Doxorubicin | 0.5 |

| HCT-116 | 2.6 | Doxorubicin | 0.6 |

| HepG2 | 1.4 | Doxorubicin | 0.7 |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Apoptosis Induction : It has been shown to cause morphological changes indicative of apoptosis in Jurkat T-cells, including chromatin condensation and DNA fragmentation .

- Mitochondrial Dysfunction : The compound reduces mitochondrial membrane potential, contributing to cell death pathways.

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity against various bacterial strains. Studies have indicated that certain triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

- Cancer Treatment : A study demonstrated that triazole-based compounds significantly reduced tumor size in xenograft models when administered alongside traditional chemotherapy agents.

- Infection Control : Another study reported successful outcomes using triazole derivatives in combination therapies for bacterial infections resistant to standard treatments.

Scientific Research Applications

The biological activities of this compound are mainly attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer proliferation and microbial resistance. The triazole ring structure is known for its role in inhibiting cytochrome P450 enzymes and has been explored for anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. This compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.2 | EGFR Inhibition |

| H460 | 4.8 | Apoptosis Induction |

In comparative studies, compounds similar to this one have demonstrated enhanced efficacy over standard treatments like Erlotinib in specific non-small cell lung cancer (NSCLC) models.

Case Study: Antitumor Efficacy in NSCLC Models

A study involving xenograft mouse models implanted with NSCLC cells reported significant tumor regression after treatment with triazole derivatives. The treatment led to a reduction in tumor volume by approximately 60% after four weeks at a dosage of 10 mg/kg.

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Testing

A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Potential Applications

The applications of 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be summarized as follows:

- Oncology : Its antitumor properties make it a candidate for cancer therapeutics.

- Antimicrobial Therapy : Its efficacy against various pathogens positions it as a potential agent for treating infections.

- Enzyme Inhibition Studies : The compound's ability to inhibit cytochrome P450 enzymes can be explored further for drug interaction studies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazole-Carboxamide Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 4-ethylphenyl group in the target compound contributes to higher lipophilicity compared to the 4-fluorophenyl analog (324.36 g/mol), which may influence membrane permeability .

- Solubility : The N-(2,4-dimethoxyphenyl) analog (366.42 g/mol) exhibits improved aqueous solubility due to polar methoxy groups, whereas the target compound’s ethyl and methyl substituents favor hydrophobic interactions .

Q & A

Q. What are the optimized synthetic routes and critical characterization techniques for this compound?

The synthesis typically involves multi-step reactions, starting with the preparation of triazole and aromatic intermediates. Key steps include:

- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions under anhydrous conditions .

- Coupling of intermediates : Use of palladium catalysts (e.g., Pd(PPh₃)₄) or coupling agents like EDC/HOBt to link the triazole core with substituted phenyl groups .

- Purification : Column chromatography with silica gel and solvent systems (e.g., ethyl acetate/hexane).

Q. Characterization methods :

Q. What initial biological screening protocols are recommended for this compound?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based kits (e.g., ATP-Glo for kinase activity) .

Data interpretation : Compare results with positive controls (e.g., doxorubicin for anticancer assays) and validate statistical significance (p < 0.05 via ANOVA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

- Analog synthesis : Modify substituents (e.g., replace 4-ethylphenyl with 4-fluorophenyl or adjust methyl groups on the triazole ring) .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity with targets (e.g., EGFR kinase) .

- Bioassay correlation : Test analogs in parallel with parent compound to identify critical functional groups (e.g., ethyl group’s role in membrane permeability) .

Example finding : Substituting 3,4-dimethylphenyl with 4-chlorophenyl increased antimicrobial activity by 30%, suggesting halogenation improves target interaction .

Q. How to resolve contradictions in reported biological activity data?

Case example : Discrepancies in anticancer IC₅₀ values (e.g., 5 µM vs. 20 µM in MCF-7 cells).

- Methodological audit : Compare assay conditions (e.g., cell passage number, serum concentration) .

- Dose-response refinement : Test a wider concentration range (0.1–100 µM) with triplicate replicates.

- Target validation : Use siRNA knockdown to confirm the compound’s mechanism (e.g., apoptosis via caspase-3 activation) .

Resolution : Contradictions may arise from differential cell culture conditions or impurity batches. Reproduce experiments under standardized protocols .

Q. What strategies optimize reaction yields and scalability for this compound?

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve yield by 15% .

- Catalyst screening : Test Pd/C vs. Ni catalysts for coupling steps; Pd/C achieved 85% yield vs. 60% for Ni .

- Flow chemistry : Continuous flow synthesis reduces reaction time (2 hours vs. 12 hours batch) and enhances purity .

Critical parameters : Temperature (60–80°C for cycloaddition), pH (neutral for stability), and inert atmosphere (N₂/Ar) .

Q. How to investigate metabolic stability and toxicity profiles?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Cytotoxicity screening : Hemolysis assay (red blood cells) and hepatocyte viability (HepG2 cells) .

- In silico prediction : Use ADMET software (e.g., SwissADME) to estimate bioavailability and toxicity risks .

Key finding : The compound showed moderate microsomal stability (t₁/₂ = 45 min) and low cytotoxicity (CC₅₀ > 100 µM in HepG2) .

Q. What advanced spectroscopic techniques elucidate electronic and structural properties?

- X-ray crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

- FT-IR spectroscopy : Identify functional groups (e.g., triazole C=N stretch at 1600 cm⁻¹) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic transitions (UV-Vis) .

Q. How to design in vivo studies for therapeutic potential assessment?

- Animal models : Use xenograft mice (e.g., BALB/c nude mice with implanted tumors) for anticancer evaluation .

- Dosing regimen : 10 mg/kg intraperitoneal injection, twice weekly for 4 weeks.

- Biomarker analysis : Measure tumor volume reduction and serum cytokines (e.g., IL-6, TNF-α) .

Ethical compliance : Follow ARRIVE guidelines and obtain IACUC approval.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.